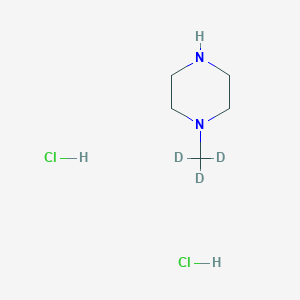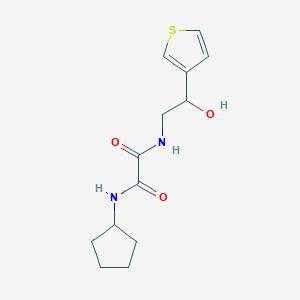
N1-ciclopentil-N2-(2-hidroxi-2-(tiofeno-3-il)etil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide” is a complex organic compound. It contains a cyclopentyl group, a thiophene ring, and an oxalamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Oxalamide is a type of amide, which is a functional group containing a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the cyclopentyl group, and the formation of the oxalamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the oxalamide group would likely have a significant impact on its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Desarrollo de fármacos
La N1-ciclopentil-N2-(2-hidroxi-2-(tiofeno-3-il)etil)oxalamida ha despertado interés en el descubrimiento de fármacos debido a sus posibles efectos farmacológicos. Los investigadores exploran sus interacciones con los objetivos biológicos, con el objetivo de desarrollar nuevos agentes terapéuticos. Sus características estructurales pueden influir en la actividad enzimática, la unión a receptores o las vías metabólicas. Se necesitan más estudios para dilucidar los mecanismos específicos e identificar posibles candidatos a fármacos .
Catálisis
La parte tiazol del compuesto sugiere posibles aplicaciones catalíticas. Los tiazoles a menudo participan en reacciones catalizadas por metales, como el acoplamiento cruzado, la activación C-H y las transformaciones asimétricas. Los investigadores investigan si la this compound puede servir como un ligando o precursor de catalizador en la síntesis orgánica .
Síntesis de materiales
La ciencia de los materiales se beneficia de los compuestos con diversas funcionalidades. La this compound podría contribuir al diseño de nuevos materiales. Su estructura de oxalamida y su anillo de tiofeno pueden influir en propiedades como la solubilidad, el comportamiento electrónico y la autoensamblaje. Los investigadores exploran su potencial en la química de polímeros, los materiales supramoleculares o los polímeros conductores.
Imágenes biológicas
Los derivados fluorescentes de este compuesto podrían encontrar aplicaciones en la imagenología biológica. Al incorporar fluoróforos en su estructura, los investigadores pueden rastrear los procesos celulares, la localización de proteínas o la actividad enzimática. Los grupos hidroxilo y tiofeno podrían mejorar su afinidad por biomoléculas específicas, convirtiéndola en una valiosa sonda de imagenología .
Agentes antibacterianos
Dado su parecido estructural con los aminoácidos naturales, la this compound podría explorarse como un posible agente antibacteriano. Los investigadores investigan sus efectos sobre el crecimiento bacteriano, las membranas celulares o la inhibición enzimática. El diseño racional y la optimización pueden conducir a nuevos antibióticos .
Propiedades fotofísicas
Los compuestos que contienen tiofeno a menudo exhiben propiedades fotofísicas interesantes. Los investigadores estudian la absorción, la emisión y el comportamiento de fluorescencia de la this compound. Estas ideas contribuyen a campos como la optoelectrónica, los sensores o los materiales emisores de luz .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-cyclopentyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-11(9-5-6-19-8-9)7-14-12(17)13(18)15-10-3-1-2-4-10/h5-6,8,10-11,16H,1-4,7H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWBOHENXQDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

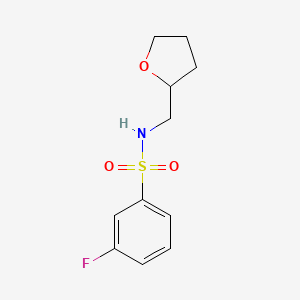
![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)


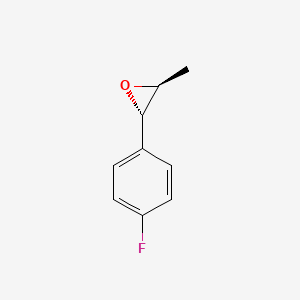
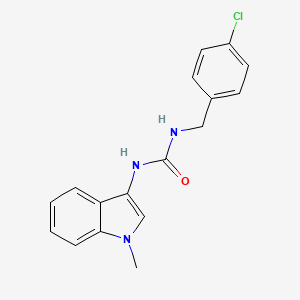

![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)
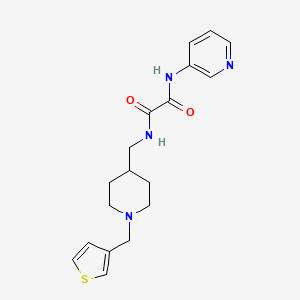
![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)

